![molecular formula C24H31NSe B12638220 10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate CAS No. 919488-45-2](/img/structure/B12638220.png)
10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a selenocyanate group attached to a decyl chain, which is further connected to a biphenyl structure with a methyl substitution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate typically involves the following steps:
Preparation of 4’-Methyl[1,1’-biphenyl]-4-yl decyl bromide: This intermediate can be synthesized by reacting 4’-methyl[1,1’-biphenyl]-4-yl decanol with phosphorus tribromide (PBr3) under anhydrous conditions.
Formation of the selenocyanate: The bromide intermediate is then reacted with potassium selenocyanate (KSeCN) in an aprotic solvent such as dimethylformamide (DMF) to yield the desired selenocyanate compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as triethylamine (TEA) and are conducted in polar aprotic solvents like DMF or acetonitrile.
Major Products
Oxidation: Seleninic acid derivatives.
Reduction: Selenol or diselenide compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate involves its ability to modulate redox processes and interact with cellular targets. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to apoptosis. Additionally, the compound can enhance the activity of antioxidant enzymes such as glutathione peroxidase, providing a protective effect against oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- p-Xylene selenocyanate
- Benzyl selenocyanate
- 1,4-Phenylenebis(methylene)selenocyanate
Uniqueness
10-(4’-Methyl[1,1’-biphenyl]-4-yl)decyl selenocyanate is unique due to its specific structural features, including the biphenyl core with a methyl substitution and the long decyl chain.
Propiedades
Número CAS |
919488-45-2 |
|---|---|
Fórmula molecular |
C24H31NSe |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
10-[4-(4-methylphenyl)phenyl]decyl selenocyanate |
InChI |
InChI=1S/C24H31NSe/c1-21-11-15-23(16-12-21)24-17-13-22(14-18-24)10-8-6-4-2-3-5-7-9-19-26-20-25/h11-18H,2-10,19H2,1H3 |
Clave InChI |
CAWRGIAXPVXRMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCCCCC[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
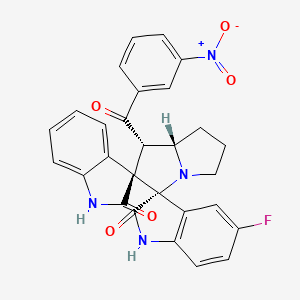

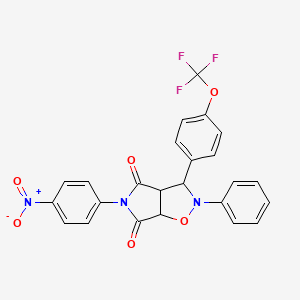
![N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide](/img/structure/B12638175.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
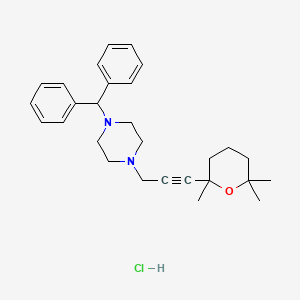
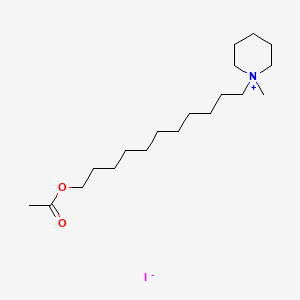
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-](/img/structure/B12638197.png)
![6-(Allyloxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B12638210.png)
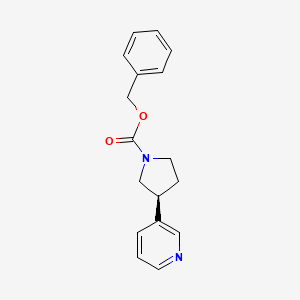
![17-Hydroxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one](/img/structure/B12638226.png)
